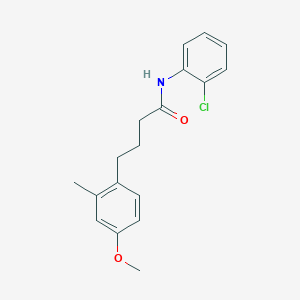![molecular formula C17H22N4O B5877487 2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5877487.png)
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine is a compound that features a piperazine ring substituted with a methoxy-methylphenyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized by reacting 4-methoxy-3-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Coupling with pyrimidine: The piperazine intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine, under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating Alzheimer’s disease.
Neuropharmacology: The compound is studied for its effects on neurotransmitter systems, potentially offering therapeutic benefits for psychiatric disorders.
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Neurotransmitter Modulation: It may modulate the activity of neurotransmitters such as serotonin and dopamine, contributing to its potential antidepressant and antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine: This compound is also an acetylcholinesterase inhibitor and has been studied for its potential in treating Alzheimer’s disease.
4-methoxyphenylpiperazine derivatives: These compounds exhibit similar pharmacological properties and are investigated for their neuroprotective and antimicrobial activities.
Uniqueness
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its methoxy-methylphenyl group may enhance its ability to cross the blood-brain barrier, making it particularly effective for central nervous system applications .
Properties
IUPAC Name |
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-12-15(4-5-16(14)22-2)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPGTITTZQCRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5877417.png)
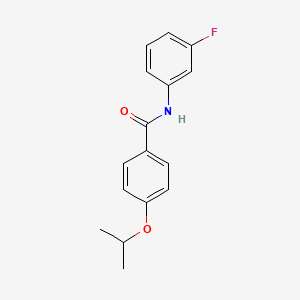
![2,4-dichloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5877439.png)
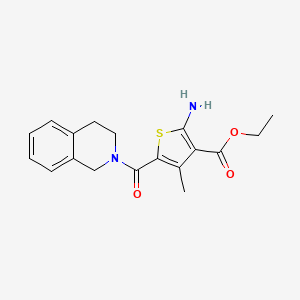
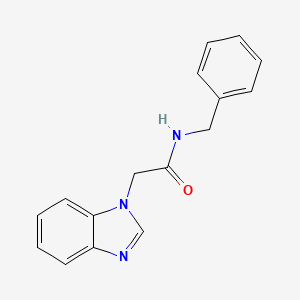
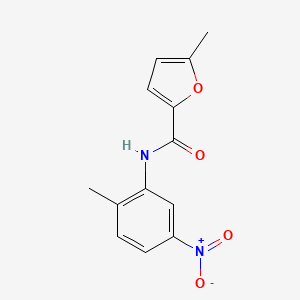
![1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877463.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B5877476.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B5877484.png)
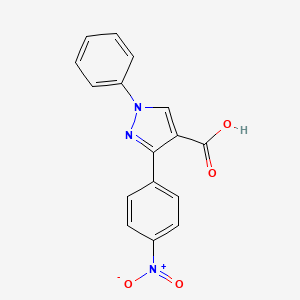
![1-[2-(3,4-Diethoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5877501.png)

![Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate](/img/structure/B5877507.png)
